Cas no 321-38-0 (1-Fluoronaphthalene)
1-Fluoronaphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-Fluoronaphthalene
- 1-Fluornaftalen
- 1-fluoro-naphthalen
- alpha-Fluoronaphthalene
- 1-FLUORONAPTHALENE
- Fluoronaphthalene
- 1-FLUORONAPHTHALENE, 1000MG, NEAT
- I-Fluoronaphthalene
- 1-Fluoronaphthalene & p-Terphenyl-d14
- 1-Fluoronaphthalene Solution
- 1-fluoromaphthalene
- 4-fluoro-l-naphthalene
- I-Fluornaphthalin
- NSC 4690
- a-Fluoronaphthalene
- 1-Fluoronaphthalene,99%
- MFCD00003873
- HY-32126
- CS-0001469
- DB-291392
- 1Fluornaftalen
- BRN 1906413
- Z1162445957
- DULOXETINE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
- SCHEMBL151748
- W-106855
- Fluoronaphthalene, 1
- fluoronapthalene
- AS-12061
- F0212
- DULOXETINE IMPURITY G [USP IMPURITY]
- 0920702UT7
- alphaFluoronaphthalene
- BCP11223
- AC-17493
- 1-Fluoronaphthalene, analytical standard
- AKOS005257808
- WLN: L66J BF
- DTXCID1038454
- Naphthalene, 1-fluoro-
- 1-Fluornaftalen [Czech]
- Duloxetine IMpurity G
- 1-Fluoronaphthalene, 99%
- CCG-321350
- 2-bromo-naphthalen;2-Naphthyl bromide;Naphthalene, 2-bromo-;naphthalene,2-bromo-
- Y84
- NSC-4690
- DTXSID7059808
- EN300-73626
- NS00042293
- 4-05-00-01657 (Beilstein Handbook Reference)
- 1-fluoranylnaphthalene
- 1-Fluoronaphthalene 2000 microg/mL in Methyl-tert-butyl ether
- Naphthalene, 1fluoro
- 1-fluoro naphthalene
- fluoronaphtalene
- 1-fluoro-naphthalene
- .alpha.-Fluoronaphthalene
- UNII-0920702UT7
- 1-fluoro-naphtalene
- 321-38-0
- NSC4690
- AC-31039
- Q18923301
- DULOXETINE HYDROCHLORIDE IMPURITY G (EP IMPURITY)
- A25262
- DULOXETINE IMPURITY G (USP IMPURITY)
- EINECS 206-287-0
-
- MDL: MFCD00003873
- Inchi: 1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- InChI Key: CWLKTJOTWITYSI-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=CC=CC=C21
- BRN: 1906413
Computed Properties
- Exact Mass: 146.05300
- Monoisotopic Mass: 146.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.1322 g/mL at 20 °C(lit.)
- Melting Point: −13 °C (lit.)
- Boiling Point: 212°C(lit.)
- Flash Point: Fahrenheit: 149 ° f
Celsius: 65 ° c - Refractive Index: n20/D 1.593(lit.)
- Water Partition Coefficient: Not miscible or difficult to mix in water.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 2.97890
- Solubility: Not available
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
1-Fluoronaphthalene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H351
- Warning Statement: P281
- Hazardous Material transportation number:UN 2810
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S36/37-S24/25-S23-S53
- RTECS:QJ7100000
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- TSCA:T
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
1-Fluoronaphthalene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Fluoronaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 196657-5G |
1-Fluoronaphthalene |
321-38-0 | 5g |
¥346.07 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 196657-25G |
1-Fluoronaphthalene |
321-38-0 | 25g |
¥1012.22 | 2023-12-09 | ||
| TRC | F593760-1g |
1-Fluoronaphthalene |
321-38-0 | 1g |
$ 63.00 | 2023-09-07 | ||
| TRC | F593760-5g |
1-Fluoronaphthalene |
321-38-0 | 5g |
$ 74.00 | 2023-09-07 | ||
| TRC | F593760-10g |
1-Fluoronaphthalene |
321-38-0 | 10g |
$114.00 | 2023-05-18 | ||
| TRC | F593760-25g |
1-Fluoronaphthalene |
321-38-0 | 25g |
$164.00 | 2023-05-18 | ||
| TRC | F593760-500g |
1-Fluoronaphthalene |
321-38-0 | 500g |
$1850.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26360-100g |
1-Fluoronaphthalene |
321-38-0 | 98% | 100g |
¥62.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26360-25g |
1-Fluoronaphthalene |
321-38-0 | 98% | 25g |
¥26.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26360-500g |
1-Fluoronaphthalene |
321-38-0 | 98% | 500g |
¥446.0 | 2021-09-09 |
1-Fluoronaphthalene Suppliers
1-Fluoronaphthalene Related Literature
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1. Fluorination with xenon difluoride. Part 15. Stereochemistry of fluorine addition to acenaphthylene and dihydronaphthalenesBoris ?ket,Marko Zupan J. Chem. Soc. Perkin Trans. 1 1977 2169
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2. Spectrophotometric determination of enthalpies and entropies of photoassociation for dissolved aromatic hydrocarbonsB. Stevens,M. I. Ban Trans. Faraday Soc. 1964 60 1515
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Naoto Suzuki,Takeshi Fujita,Konstantin Yu. Amsharov,Junji Ichikawa Chem. Commun. 2016 52 12948
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Kai-Ping Xie,Ze-Yu Ruan,Xiao-Xian Chen,Jiong Yang,Si-Guo Wu,Zhao-Ping Ni,Ming-Liang Tong Inorg. Chem. Front. 2022 9 1770
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Megan E. Greaves,Elliot L. B. Johnson Humphrey,David J. Nelson Catal. Sci. Technol. 2021 11 2980
Additional information on 1-Fluoronaphthalene
Chemical Profile of 1-Fluoronaphthalene (CAS No. 321-38-0)
1-Fluoronaphthalene, identified by the Chemical Abstracts Service registry number CAS No. 321-38-0, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This compound consists of a naphthalene core substituted with a fluorine atom at the ortho position, which imparts distinct reactivity and functionality that make it a valuable intermediate in synthetic chemistry.
The molecular structure of 1-Fluoronaphthalene (CAS No. 321-38-0) features a rigid bicyclic system with alternating double bonds, where the introduction of a fluorine atom at the C1 position enhances its stability while simultaneously influencing its electronic distribution. This modification alters the compound's dipole moment and electron affinity, making it an attractive candidate for applications in organic electronics, photovoltaics, and medicinal chemistry.
In recent years, 1-Fluoronaphthalene (CAS No. 321-38-0) has been extensively studied for its potential in drug development. The fluorine atom's electronegativity significantly affects the compound's metabolic stability and binding affinity to biological targets. For instance, studies have demonstrated that fluorinated aromatic compounds can improve the bioavailability of pharmaceuticals by enhancing their lipophilicity and resistance to enzymatic degradation. This property has led to its incorporation into various drug candidates targeting neurological disorders, cancer, and infectious diseases.
One of the most compelling aspects of 1-Fluoronaphthalene (CAS No. 321-38-0) is its role as a building block in synthesizing more complex molecules. Researchers have leveraged its reactive site to develop novel heterocyclic frameworks and functionalized derivatives. The fluorine atom serves as a handle for further chemical modifications, enabling the creation of libraries of compounds with tailored properties for high-throughput screening.
The electronic characteristics of 1-Fluoronaphthalene (CAS No. 321-38-0) also make it relevant in the emerging field of organic semiconductors. Its planar structure and conjugated system allow for efficient charge transport, which is critical for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. Recent advancements in this area have shown that fluorinated naphthalenes can enhance device performance by improving charge mobility and thermal stability.
Moreover, 1-Fluoronaphthalene (CAS No. 321-38-0) has been explored for its potential in catalysis and material science. The presence of a fluorine atom can influence reaction pathways by stabilizing transition states or by participating in specific interactions with catalysts. This has opened up new avenues for developing more efficient synthetic methodologies and advanced materials with unique properties.
The synthesis of 1-Fluoronaphthalene (CAS No. 321-38-0) typically involves halogenation reactions on naphthalene derivatives, followed by purification steps to isolate the desired product. Advances in green chemistry have led to the development of more sustainable methods, such as catalytic fluorination processes that minimize waste and energy consumption.
In conclusion, 1-Fluoronaphthalene (CAS No. 321-38-0) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, materials science, and organic electronics. As research continues to uncover new functionalities and applications, the importance of this compound is likely to grow further, solidifying its place as a cornerstone in modern chemical innovation.
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